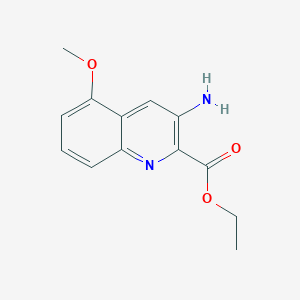
Ethyl 3-amino-5-methoxyquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H14N2O3. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoline scaffold is known for its presence in many biologically active compounds, making derivatives like this compound valuable for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Ethyl 3-amino-5-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Ethyl 3-amino-5-methoxyquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.
作用机制
The mechanism of action of Ethyl 3-amino-5-methoxyquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process in microbial cells, leading to its antimicrobial effects. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. The exact molecular pathways and targets are still under investigation, but its quinoline core plays a crucial role in its biological activity.
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
Uniqueness: Ethyl 3-amino-5-methoxyquinoline-2-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethyl ester and methoxy groups enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
ethyl 3-amino-5-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-9(14)7-8-10(15-12)5-4-6-11(8)17-2/h4-7H,3,14H2,1-2H3 |
InChI 键 |
KUSOCDOUEKSMRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


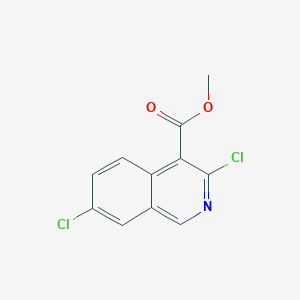
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
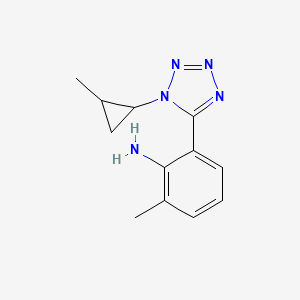

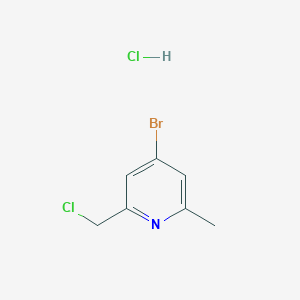
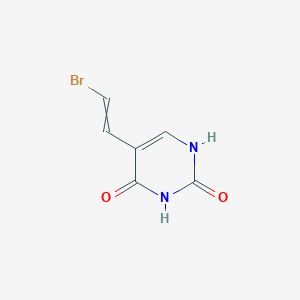
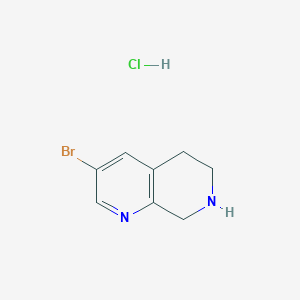
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
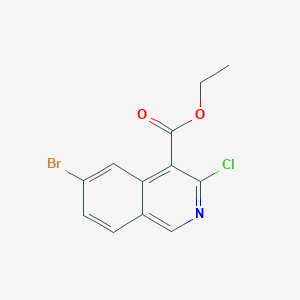

![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
